molecular formula C18H14F3N3O6S B1679043 Ponazuril CAS No. 69004-04-2

Ponazuril

Katalognummer: B1679043
CAS-Nummer: 69004-04-2
Molekulargewicht: 457.4 g/mol
InChI-Schlüssel: VBUNOIXRZNJNAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ponazuril is a triazine-based antiprotozoal compound primarily used in veterinary medicine. It is effective against a variety of protozoal infections, particularly equine protozoal myeloencephalitis caused by Sarcocystis neurona . This compound is known for its ability to cross the blood-brain barrier, making it particularly effective in treating central nervous system infections.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Ponazuril umfasst mehrere wichtige Schritte:

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Der Prozess vermeidet die Verwendung gefährlicher Reagenzien wie Phosgen und Triphosgen, was ihn sicherer und umweltfreundlicher macht. Die Gesamtausbeute an this compound in der industriellen Produktion kann über 60% erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen: Ponazuril durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Die Nitrogruppe in den Zwischenstufen kann zu einem Amin reduziert werden.

    Substitution: Verschiedene Substitutionsreaktionen können an den aromatischen Ringen auftreten, abhängig von den verwendeten Reagenzien.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist this compound selbst, wobei verschiedene Zwischenprodukte während des Syntheseprozesses gebildet werden.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Ponazuril, chemically known as toltrazuril sulfone, exhibits significant efficacy against protozoan parasites such as Eimeria, Neospora caninum, and Toxoplasma gondii. Its mechanism of action involves disrupting the intracellular developmental stages of these protozoa, leading to their inhibition and subsequent elimination from the host organism .

Key Pharmacokinetic Parameters

The pharmacokinetics of this compound have been extensively studied in various species. Below is a summary of key pharmacokinetic parameters observed in different studies:

Parameter Value
Elimination half-life (h)136 ± 48
Maximum plasma concentration (µg/ml)7.49 ± 2.06
Area under the curve (AUC 0–∞)1649 ± 733
Bioavailability (%)81%
Volume of distribution (mL/kg)Central: 611; Peripheral: 124

These parameters indicate that this compound has a long half-life and significant bioavailability, making it suitable for treatment regimens that require sustained drug levels in the plasma .

Equine Protozoal Myeloencephalitis

This compound is approved for treating equine protozoal myeloencephalitis caused by Sarcocystis neurona. Clinical studies have demonstrated that this compound effectively reduces clinical signs associated with this disease, promoting recovery in affected horses .

Coccidiosis in Livestock

This compound has shown promising results in treating coccidiosis in poultry and livestock. A study involving chicks infected with Eimeria tenella revealed that this compound administered at various concentrations significantly improved anticoccidial indices compared to control groups. The optimal dosage identified was 20 mg/L, which effectively reduced cecal lesions and merozoite counts .

Case Studies

  • Equine Case Study : In a clinical trial involving horses diagnosed with equine protozoal myeloencephalitis, this compound was administered at doses of 5 mg/kg daily for five days. Results indicated a marked improvement in neurological signs and overall health status post-treatment.
  • Poultry Case Study : A study on broiler chickens infected with Eimeria tenella evaluated the effects of this compound administered through drinking water. The treatment led to a significant reduction in mortality rates and improved weight gain compared to untreated controls.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound’s ability to cross the blood-brain barrier and its effectiveness in treating central nervous system infections make it unique among similar compounds .

Biologische Aktivität

Ponazuril is a triazine-derived compound primarily known for its efficacy as an anticoccidial agent. It is the main metabolite of toltrazuril and has been extensively studied for its biological activity against various protozoan parasites, including Toxoplasma gondii and Neospora caninum. This article delves into the pharmacokinetics, pharmacodynamics, and therapeutic applications of this compound, supported by case studies and research findings.

Absorption and Distribution

This compound exhibits favorable pharmacokinetic properties characterized by high oral bioavailability and a significant volume of distribution. In studies involving piglets, this compound demonstrated an oral bioavailability of approximately 81% and a volume of distribution of 735 mL/kg . The drug follows Michaelis-Menten kinetics, with a maximum metabolic rate VmV_m of 0.083 mg/kg/h and a Michaelis-Menten constant KmK_m of 10.8 μg/mL .

Excretion

The excretion profile of this compound indicates that it is primarily eliminated through feces, with about 86.42% recovered in this manner within 1,020 hours post-administration. Only a minimal fraction, approximately 0.31% , was excreted via urine . This slow excretion rate contributes to sustained drug levels in vivo, supporting prolonged therapeutic effects against protozoan infections.

Comparative Pharmacokinetics in Different Species

Research has shown variations in the pharmacokinetics of this compound across species:

SpeciesDosage (mg/kg)Bioavailability (%)Volume of Distribution (mL/kg)
Piglets2081735
Cats50UnknownNot specified
Dogs50 (3 days)Higher efficacy notedNot specified

Studies indicate that higher doses may be necessary in cats for effective treatment against gastrointestinal coccidiosis .

Case Studies

  • Toxoplasmosis in Mice :
    Mice treated with this compound at doses ranging from 10 to 20 mg/kg showed significant protection against fatal toxoplasmosis when administered before and after infection. Delays in treatment resulted in increased mortality rates .
  • Coccidiosis in Shelter Animals :
    A study evaluating this compound's effectiveness in shelter dogs and cats found that those receiving 50 mg/kg daily for three consecutive days had significantly lower fecal oocyst counts compared to other dosing regimens . Specifically, 92.9% of dogs and 87.5% of cats showed oocyst excretion below detection limits by Day 3-4.
  • Isosporosis in Birds :
    In birds treated with this compound at 100 mg/kg , there was a notable reduction in fecal shedding of Isospora spp., indicating its potential use in avian medicine .

Eigenschaften

IUPAC Name

1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUNOIXRZNJNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048958
Record name Toltrazuril sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69004-04-2
Record name Ponazuril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69004-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ponazuril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069004042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ponazuril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11452
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Toltrazuril sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69004-04-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PONAZURIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPW84AS66U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ponazuril
Reactant of Route 2
Reactant of Route 2
Ponazuril
Reactant of Route 3
Reactant of Route 3
Ponazuril
Reactant of Route 4
Reactant of Route 4
Ponazuril
Reactant of Route 5
Reactant of Route 5
Ponazuril
Reactant of Route 6
Reactant of Route 6
Ponazuril
Customer
Q & A

A: Ponazuril, a triazine antiprotozoal, is believed to primarily target the apicoplast of apicomplexan parasites. The apicoplast is a vital organelle derived from algae, essential for various metabolic functions, including fatty acid synthesis. []

A: Inhibiting the apicoplast disrupts essential metabolic pathways, ultimately leading to parasite death. Studies using Neospora caninum and Sarcocystis neurona, both apicomplexan parasites, have shown that this compound treatment induces vacuole formation and degeneration in developing tachyzoites and merozoites. [] Additionally, this compound appears to interfere with cytokinesis, the process of cell division, leading to the formation of multinucleate schizonts. [, ]

A: this compound (Toltrazuril sulfone) has the molecular formula C18H14F3N3O6S and a molecular weight of 457.39 g/mol. []

A: Yes, structural characterization of this compound has been achieved using techniques like 1H-NMR spectroscopy and mass spectrometry. []

A: Studies indicate that this compound remains stable in plasma samples stored at -80°C for up to four weeks. Beyond this timeframe, minimal loss (less than 5%) is observed until day 70, with a slightly higher loss (around 6%) observed at day 77 and 84. []

ANone: This section is not applicable as the provided research papers do not describe any catalytic properties or applications of this compound. This compound is primarily recognized for its antiprotozoal activity.

ANone: This section is not applicable as the provided research papers do not delve into the computational chemistry or modeling aspects of this compound.

ANone: While the provided research focuses on this compound, it primarily investigates its pharmacokinetic properties and efficacy in various species. Further research is needed to fully understand the impact of specific structural modifications on this compound's activity, potency, and selectivity.

A: this compound exhibits poor water solubility, posing a challenge for its formulation and administration. Researchers have explored the use of co-solvents like corn oil to enhance its solubility and bioavailability. Co-administration of this compound with corn oil in horses resulted in significantly higher serum and cerebrospinal fluid concentrations compared to administration without corn oil. []

A: this compound demonstrates favorable oral absorption across various species, including horses [, , , ], cattle [], piglets [, , ], goats [], llamas [], green turtles [], peafowl [], cats [], and tortoises []. Following oral administration, this compound is distributed widely in the body, achieving therapeutic concentrations in the serum and cerebrospinal fluid (CSF). The primary route of excretion for this compound is through feces, with minimal amounts excreted in urine. []

A: The elimination half-life of this compound varies across species. In horses, the reported half-life is approximately 4.3 days. [] In piglets, the half-life was found to be 135.28 hours. [] The half-life in goats was determined to be 129 hours. []

A: this compound exhibits a long elimination half-life and slow excretion, primarily via feces, leading to sustained drug concentrations in vivo and contributing to its long-lasting anticoccidial effects. []

A: Research indicates that this compound is effective in treating EPM in horses, a debilitating neurological disease primarily caused by Sarcocystis neurona. In a study involving 101 horses with naturally occurring EPM, 62% of the horses met the criteria for successful treatment following a 28-day course of this compound at either 5 or 10 mg/kg body weight. [] Prophylactic administration of this compound also showed promise in reducing clinical signs and delaying seroconversion in horses experimentally infected with S. neurona. []

A: this compound effectively inhibits the growth of Toxoplasma gondii tachyzoites in cell culture. At concentrations of 5.0, 1.0, and 0.1 μg/ml, this compound significantly reduced tachyzoite production. []

A: Research is ongoing to determine the efficacy of this compound in treating naturally acquired coccidiosis in lambs. Preliminary findings suggest that this compound shows promise in reducing fecal oocyst shedding, improving fecal consistency, and enhancing lamb growth performance. []

ANone: The provided research predominantly focuses on this compound's pharmacokinetics, efficacy, and safety profiles. Further investigation is required to elucidate specific resistance mechanisms and potential cross-resistance with other antiprotozoal compounds.

A: Studies in horses indicate that this compound is well-tolerated, even at dosages exceeding the recommended clinical dose. In a safety study, horses treated with this compound at up to six times the recommended dosage for up to 56 days showed minimal adverse effects. [] The most common observation was soft stools, which also occurred in control animals. While some minor changes in blood parameters were noted, these changes were not clinically significant and all values remained within the normal reference range. []

ANone: The current research primarily focuses on oral administration of this compound. Further research exploring alternative drug delivery systems and targeted therapies could potentially enhance its efficacy and minimize potential side effects.

ANone: More research is needed to identify reliable biomarkers for predicting this compound efficacy, monitoring treatment response, and detecting potential adverse effects. Current research primarily relies on clinical signs, serological testing, and microscopic examination of fecal samples to assess treatment response.

A: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for the analysis of this compound in biological samples, including plasma, serum, and CSF. [, , , , , , , , , , , , ] This method offers high sensitivity and selectivity for accurate quantification of this compound.

ANone: Further research is needed to fully understand the potential environmental impact and degradation pathways of this compound. Evaluating its ecotoxicological effects and developing strategies to mitigate any negative impacts on the environment are crucial aspects of responsible drug development.

A: this compound exhibits poor water solubility. To enhance its solubility, researchers have investigated the use of co-solvents like corn oil. The co-administration of this compound with corn oil in horses led to significantly higher serum and CSF concentrations compared to administration without corn oil. [, ]

A: The research papers highlight the use of validated analytical methods, such as HPLC, to ensure accurate and reliable quantification of this compound in biological samples. These methods adhere to established guidelines for analytical method validation, ensuring accuracy, precision, and specificity. []

ANone: While not explicitly discussed in the provided research, maintaining stringent quality control and assurance measures is crucial throughout the development, manufacturing, and distribution of this compound to ensure consistency, safety, and efficacy.

A: Research suggests that this compound treatment can influence the immune response in horses infected with S. neurona. Prophylactic administration of this compound at a dosage of 5.0 mg/kg significantly decreased intrathecal antibody responses to S. neurona in experimentally infected horses. [] Additionally, horses treated with this compound showed a decrease in immunoglobulin index in CSF, suggesting a modulation of the immune response. []

ANone: The interaction of this compound with drug transporters has not been extensively studied in the provided research. Further investigation is needed to determine if this compound interacts with drug transporters and whether these interactions impact its pharmacokinetic profile and efficacy.

ANone: Detailed information regarding this compound's potential to induce or inhibit drug-metabolizing enzymes is limited in the provided research. Additional studies are needed to explore these interactions and understand their clinical relevance.

ANone: The research primarily focuses on the pharmacological aspects of this compound. Further studies are needed to comprehensively evaluate its biocompatibility and biodegradability, crucial factors for assessing its long-term safety and environmental impact.

  • Second-generation treatments: These include triazine agents like diclazuril. A diclazuril-based topical feed dressing formulation was approved by the FDA in 2011 for EPM treatment. []

ANone: The research does not provide information on specific recycling or waste management strategies for this compound. Implementing environmentally friendly practices for disposal and exploring recycling options are essential considerations for minimizing the environmental impact of pharmaceuticals.

ANone: Continued research on this compound relies on advanced research infrastructure and resources, including well-equipped laboratories, access to animal models, and collaboration among researchers from diverse disciplines.

A: this compound represents a significant advancement in the treatment of apicomplexan parasitic diseases. Its development stemmed from research on toltrazuril, a related triazine antiprotozoal agent. The FDA approval of this compound for treating equine protozoal myeloencephalitis (EPM) in 2001 marked a significant milestone in veterinary medicine. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.